Meptazinol hydrochloride

Catalog No.
S534992
CAS No.
59263-76-2
M.F
C15H24ClNO
M. Wt
269.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meptazinol hydrochloride

CAS Number

59263-76-2

Product Name

Meptazinol hydrochloride

IUPAC Name

3-(3-ethyl-1-methylazepan-3-yl)phenol;hydrochloride

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

InChI

InChI=1S/C15H23NO.ClH/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H

InChI Key

MPJUSISYVXABBH-UHFFFAOYSA-N

SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.Cl

solubility

Soluble in DMSO

Synonyms

Meptazinol Hydrochloride, IL 22811 HCl; IL-22811; IL22811; WY 22811; WY-22811; WY22811. trade name Meptid.

Canonical SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.Cl

The exact mass of the compound Meptazinol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Meptazinol hydrochloride (CAS 59263-76-2) is a synthetic, centrally acting mixed opioid agonist-antagonist characterized by its high affinity and partial agonism at the μ1-opioid receptor, coupled with intrinsic central cholinergic activity. As a pharmaceutical API and research compound, the hydrochloride salt form is specifically procured for its excellent aqueous solubility (up to 27 mg/mL), which facilitates the manufacturing of both parenteral and oral dosage forms. Unlike conventional pure μ-agonists, meptazinol hydrochloride offers a well-documented ceiling effect on respiratory depression and reduced abuse liability, making it a strategic choice for specialized analgesic formulations, particularly in obstetric and postoperative care, as well as a versatile scaffold for novel acetylcholinesterase (AChE) inhibitor development.

Substituting meptazinol hydrochloride with pure μ-opioid agonists (such as morphine or pethidine) or other mixed agonists (like pentazocine) fundamentally alters the safety and pharmacological profile of the final product. Pure agonists lack meptazinol’s dual cholinergic mechanism and carry a significantly higher risk of dose-dependent respiratory depression, requiring stricter regulatory handling and clinical monitoring. Furthermore, attempting to use meptazinol free base instead of the hydrochloride salt severely compromises aqueous processability; the free base's poor water solubility necessitates the use of co-solvents or complex lipid-based delivery systems, thereby increasing formulation costs and reducing the stability of injectable preparations .

Aqueous Solubility for Injectable and Oral Formulation Processing

The hydrochloride salt of meptazinol provides critical processing advantages over the free base form, primarily through enhanced hydrophilicity. Quantitative solubility profiling demonstrates that meptazinol hydrochloride achieves an aqueous solubility of approximately 27 mg/mL (100 mM) at standard conditions, whereas the free base exhibits negligible water solubility. This high aqueous solubility allows for the direct formulation of stable, high-concentration parenteral solutions and rapid-release oral dosage forms without the need for complex, cost-prohibitive solubilizing excipients .

Evidence DimensionAqueous Solubility
Target Compound Data~27 mg/mL (100 mM)
Comparator Or BaselineMeptazinol free base (practically insoluble)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsStandard aqueous solvent at room temperature

Ensures cost-effective and straightforward manufacturing of aqueous injectable formulations and improves oral bioavailability.

Respiratory Safety Margin vs. Conventional Analgesics

A primary procurement driver for meptazinol hydrochloride is its superior respiratory safety profile compared to traditional opioids. In comparative clinical evaluations of equianalgesic doses, meptazinol induced a significantly lower elevation in end-tidal carbon dioxide (PE'CO2) at 0.22 kPa. In contrast, morphine caused a 0.40 kPa increase, and pentazocine resulted in a 0.59 kPa increase. This demonstrates a pronounced ceiling effect on respiratory depression, providing a quantifiable safety advantage in clinical settings where intensive respiratory monitoring is limited [1].

Evidence DimensionElevation in End-Tidal CO2 (PE'CO2)
Target Compound Data0.22 kPa increase
Comparator Or BaselineMorphine (0.40 kPa) and Pentazocine (0.59 kPa)
Quantified Difference45% lower CO2 retention than morphine; 62% lower than pentazocine
ConditionsEquianalgesic dosing in healthy volunteers breathing air over 3.5 hours

Provides a critical safety margin for postoperative and general analgesic formulations, reducing the risk of fatal respiratory depression.

Fetal Heart Rate Stability in Obstetric Applications

Meptazinol hydrochloride is frequently selected over pethidine for obstetric analgesia due to its lower impact on fetal hemodynamics. Quantitative studies measuring fetal heart rate variation during labor showed that meptazinol administration reduced fetal heart rate accelerations by only 33% and caused no significant change in overall heart rate variation. Conversely, pethidine caused a 46% reduction in accelerations and a 20% decrease in overall variation. Furthermore, the mean umbilical artery pH at delivery was higher (7.28) in the meptazinol group compared to controls (7.22), indicating better fetal oxygenation[1].

Evidence DimensionReduction in fetal heart rate accelerations
Target Compound Data33% reduction (no change in overall variation)
Comparator Or BaselinePethidine (46% reduction, 20% decrease in overall variation)
Quantified Difference28% less impact on accelerations; complete preservation of overall variation vs. pethidine
ConditionsDouble-blind controlled trial during the first stage of labor

Validates the compound's specialized use in obstetric formulations where maintaining fetal hemodynamic stability is paramount.

Precursor Suitability for Dual-Target Alzheimer's Therapeutics

Beyond its established analgesic role, meptazinol hydrochloride possesses intrinsic central cholinergic activity, making it a highly valuable structural scaffold for developing dual-action neurotherapeutics. Pharmacophore-based design utilizing the meptazinol core has yielded novel carbamate derivatives with potent acetylcholinesterase (AChE) inhibitory activity. For instance, meptazinol-derived phenylcarbamates demonstrate highly potent AChE inhibition with IC50 values as low as 31.6 nM, alongside significant amyloid-beta lowering effects (51.9% decrease of Aβ42). This dual mechanism is absent in conventional pure opioid scaffolds [1].

Evidence DimensionAChE Inhibitory Potency of Derivatives
Target Compound DataIC50 = 31.6 nM (for meptazinol carbamate derivatives)
Comparator Or BaselinePure opioid scaffolds (e.g., morphine or fentanyl)
Quantified DifferencePresence of potent nanomolar AChE inhibition vs. complete absence of cholinergic activity
ConditionsIn vitro enzyme kinetics assay and SH-SY5Y-APP695 cell models

Establishes meptazinol hydrochloride as a highly qualified chemical precursor for the synthesis of next-generation Alzheimer's disease therapeutics.

Formulation of Obstetric and Postoperative Injectable Analgesics

Driven by its high aqueous solubility (>27 mg/mL) and superior respiratory safety profile (0.22 kPa CO2 elevation vs. 0.40 kPa for morphine), meptazinol hydrochloride is the optimal API for manufacturing parenteral analgesics used in labor and postoperative recovery. Its ability to provide effective pain relief without compromising fetal heart rate variation or causing profound maternal respiratory depression makes it a critical alternative to pethidine and morphine[1].

Synthesis of Dual-Action Anti-Dementia Therapeutics

Due to its distinct baseline cholinergic activity, meptazinol hydrochloride serves as a highly effective chemical scaffold in medicinal chemistry programs targeting Alzheimer's disease. Researchers utilize the meptazinol core to synthesize novel carbamate derivatives that exhibit potent acetylcholinesterase (AChE) inhibition (IC50 ~ 31.6 nM) and amyloid-beta reduction, offering a distinct procurement advantage over non-cholinergic opioid precursors [2].

Development of Abuse-Deterrent Analgesic Oral Dosage Forms

As a partial μ1-agonist with a built-in ceiling effect, meptazinol hydrochloride is utilized in the development of oral analgesics designed to minimize abuse liability. The hydrochloride salt's excellent water solubility ensures reliable gastrointestinal dissolution and bioavailability, while its mixed agonist-antagonist pharmacodynamics prevent the extreme euphoria and dependency associated with pure μ-agonists like oxycodone or morphine [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

269.1546421 g/mol

Monoisotopic Mass

269.1546421 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T62FQ4ZCPA

Related CAS

54340-58-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Analgesics, Opioid

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Irritant

Irritant

Other CAS

59263-76-2

Wikipedia

Meptazinol hydrochloride

Dates

Last modified: 08-15-2023
1: Singer J, Jank A, Amara S, Stepan PD, Kaisers U, Hoehne C. Efficacy and Effects of Parenteral Pethidine or Meptazinol and Regional Analgesia for Pain Relief during Delivery. A Comparative Observational Study. Geburtshilfe Frauenheilkd. 2016 Sep;76(9):964-971. PubMed PMID: 27681521; PubMed Central PMCID: PMC5033648.
2: Bajda M, Panek D, Hebda M, Więckowska A, Guzior N, Malawska B. SEARCH FOR POTENTIAL CHOLINESTERASE INHIBITORS FROM THE ZINC DATABASE BY VIRTUAL SCREENING METHOD. Acta Pol Pharm. 2015 Jul-Aug;72(4):737-45. PubMed PMID: 26647631.
3: Cheng S, Zheng W, Gong P, Zhou Q, Xie Q, Yu L, Zhang P, Chen L, Li J, Chen J, Chen H, Chen H. (-)-Meptazinol-melatonin hybrids as novel dual inhibitors of cholinesterases and amyloid-β aggregation with high antioxidant potency for Alzheimer's therapy. Bioorg Med Chem. 2015 Jul 1;23(13):3110-8. doi: 10.1016/j.bmc.2015.04.084. PubMed PMID: 26025073.
4: Brown R, Howard R, Candy B, Sampson EL. Opioids for agitation in dementia. Cochrane Database Syst Rev. 2015 May 14;(5):CD009705. doi: 10.1002/14651858.CD009705.pub2. Review. PubMed PMID: 25972091.
5: Yu J, Zhao Y, Song J, Guo X. Enantioseparation of meptazinol and its three intermediate enantiomers by capillary electrophoresis using a new cationic β-cyclodextrin derivative in single and dual cyclodextrin systems. Biomed Chromatogr. 2014 Jun;28(6):868-74. doi: 10.1002/bmc.3187. PubMed PMID: 24861756.
6: Zheng Z, Tang Y, Lv H, Xu J, Zhao H, Xie Q, Qiu Z, Chen H, Wang H. Determination of Meserine, a new candidate for Alzheimer's disease in mice brain by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic and tissue distribution study. Anal Bioanal Chem. 2014 May;406(14):3451-8. doi: 10.1007/s00216-014-7779-7. PubMed PMID: 24756818.
7: Xie Y, Jiang P, Ge X, Wang H, Shao B, Xie Q, Qiu Z, Chen H. Determination of a novel carbamate AChE inhibitor meserine in mouse plasma, brain and rat plasma by LC-MS/MS: application to pharmacokinetic study after intravenous and subcutaneous administration. J Pharm Biomed Anal. 2014 Aug 5;96:156-61. doi: 10.1016/j.jpba.2014.03.025. PubMed PMID: 24747147.
8: Shao BY, Xia Z, Xie Q, Ge XX, Zhang WW, Sun J, Jiang P, Wang H, Le WD, Qiu ZB, Lu Y, Chen HZ. Meserine, a novel carbamate AChE inhibitor, ameliorates scopolamine-induced dementia and alleviates amyloidogenesis of APP/PS1 transgenic mice. CNS Neurosci Ther. 2014 Feb;20(2):165-71. doi: 10.1111/cns.12183. PubMed PMID: 24279603.
9: Yu J, Jiang Z, Sun T, Ji F, Xu S, Wei L, Guo X. Enantiomeric separation of meptazinol and its three intermediate enantiomers by capillary electrophoresis: quantitative analysis of meptazinol in pharmaceutical formulations. Biomed Chromatogr. 2014 Jan;28(1):135-41. doi: 10.1002/bmc.2997. PubMed PMID: 23893795.
10: Kranke P, Girard T, Lavand'homme P, Melber A, Jokinen J, Muellenbach RM, Wirbelauer J, Hönig A. Must we press on until a young mother dies? Remifentanil patient controlled analgesia in labour may not be suited as a "poor man's epidural". BMC Pregnancy Childbirth. 2013 Jul 2;13:139. doi: 10.1186/1471-2393-13-139. Review. PubMed PMID: 23815762; PubMed Central PMCID: PMC3700797.
11: Liu T, Xia Z, Zhang WW, Xu JR, Ge XX, Li J, Cui Y, Qiu ZB, Xu J, Xie Q, Wang H, Chen HZ. Bis(9)-(-)-nor-meptazinol as a novel dual-binding AChEI potently ameliorates scopolamine-induced cognitive deficits in mice. Pharmacol Biochem Behav. 2013 Mar;104:138-43. doi: 10.1016/j.pbb.2012.11.009. PubMed PMID: 23262302.
12: Zheng W, Li J, Qiu Z, Xia Z, Li W, Yu L, Chen H, Chen J, Chen Y, Hu Z, Zhou W, Shao B, Cui Y, Xie Q, Chen H. Novel bis-(-)-nor-meptazinol derivatives act as dual binding site AChE inhibitors with metal-complexing property. Toxicol Appl Pharmacol. 2012 Oct 1;264(1):65-72. doi: 10.1016/j.taap.2012.07.018. PubMed PMID: 22842334.
13: Maskell PD, De Paoli G, Seetohul LN, Pounder DJ. Meptazinol and ethanol: a fatal intoxication. J Anal Toxicol. 2012 Jan-Feb;36(1):69-73. doi: 10.1093/jat/bkr005. PubMed PMID: 22290756.
14: Ge XX, Wang XL, Jiang P, Xie Y, Jiang T, Rong ZX, Zhang QZ, Xie Q, Qiu ZB, Wang H, Chen HZ. Determination of Bis(9)-(-)-Meptazinol, a bis-ligand for Alzheimer's disease, in rat plasma by liquid chromatography-tandem mass spectrometry: application to pharmacokinetics study. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jan 15;881-882:126-30. doi: 10.1016/j.jchromb.2011.12.010. PubMed PMID: 22204875.
15: Schnabel A, Hahn N, Muellenbach R, Frambach T, Hoenig A, Roewer N, Kranke P. [Obstetric analgesia in German clinics. Remifentanil as alternative to regional analgesia]. Anaesthesist. 2011 Nov;60(11):995-1001. doi: 10.1007/s00101-011-1933-9. German. PubMed PMID: 21918824.
16: Frambach T, Wirbelauer J, Schelling P, Rieger L, Muellenbach RM, Roewer N, Kranke P. [Patient-controlled intravenous analgesia with remifentanil as an alternative to epidural analgesia during labor: case series and discussion of medicolegal aspects]. Z Geburtshilfe Neonatol. 2010 Aug;214(4):145-50. doi: 10.1055/s-0030-1255025. German. PubMed PMID: 20806149.
17: Sun J, Xie Q, Qiu ZB. 3-[(3S)-3-Ethyl-1-methyl-azepan-3-yl]phenyl N-(4-fluoro-phen-yl)carbamate. Acta Crystallogr Sect E Struct Rep Online. 2010 Jun 26;66(Pt 7):o1822. doi: 10.1107/S1600536810024396. PubMed PMID: 21588029; PubMed Central PMCID: PMC3007005.
18: Qiao J, Tan Z, Li W, Huang L, Ge M. Liquid chromatography/positive ion electrospray tandem mass spectrometry method for the quantification of hydrochloride meptazinol in human plasma: application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Nov 15;877(30):3787-91. doi: 10.1016/j.jchromb.2009.08.051. PubMed PMID: 19819764.
19: Paz A, Xie Q, Greenblatt HM, Fu W, Tang Y, Silman I, Qiu Z, Sussman JL. The crystal structure of a complex of acetylcholinesterase with a bis-(-)-nor-meptazinol derivative reveals disruption of the catalytic triad. J Med Chem. 2009 Apr 23;52(8):2543-9. doi: 10.1021/jm801657v. PubMed PMID: 19326912.
20: Xie Q, Wang H, Xia Z, Lu M, Zhang W, Wang X, Fu W, Tang Y, Sheng W, Li W, Zhou W, Zhu X, Qiu Z, Chen H. Bis-(-)-nor-meptazinols as novel nanomolar cholinesterase inhibitors with high inhibitory potency on amyloid-beta aggregation. J Med Chem. 2008 Apr 10;51(7):2027-36. doi: 10.1021/jm070154q. PubMed PMID: 18333606.

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